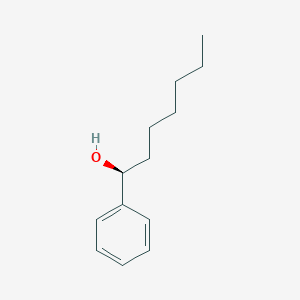

(S)-1-Phenyl-1-heptanol, ee 91%

CAS No.: 88641-30-9

Cat. No.: VC11686426

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88641-30-9 |

|---|---|

| Molecular Formula | C13H20O |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | (1S)-1-phenylheptan-1-ol |

| Standard InChI | InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m0/s1 |

| Standard InChI Key | UAJVCELPUNHGKE-ZDUSSCGKSA-N |

| Isomeric SMILES | CCCCCC[C@@H](C1=CC=CC=C1)O |

| SMILES | CCCCCCC(C1=CC=CC=C1)O |

| Canonical SMILES | CCCCCCC(C1=CC=CC=C1)O |

Introduction

Chemical Identity and Structural Features

(S)-1-Phenyl-1-heptanol (CAS 88641-30-9) belongs to the class of aryl alkanols with the molecular formula C₁₃H₂₀O and a molecular weight of 192.297 g/mol . The compound’s IUPAC name is (S)-1-phenylheptan-1-ol, and its structure features a hydroxyl group at the chiral center, which is bonded to a phenyl ring and a seven-carbon alkyl chain. The S configuration at the stereocenter ensures its enantiomeric specificity, with an ee of 91% indicating a 95.5:4.5 ratio of the (S)-enantiomer to the (R)-enantiomer .

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.297 g/mol |

| Exact Mass | 192.151 Da |

| PSA (Polar Surface Area) | 20.23 Ų |

| LogP (Partition Coefficient) | 3.69 |

The compound’s moderate lipophilicity (LogP = 3.69) suggests balanced solubility in both polar and nonpolar solvents, a property critical for its applications in heterogeneous reaction systems .

Physicochemical Properties

Physical State and Solubility

(S)-1-Phenyl-1-heptanol is a liquid at room temperature, with a density approximating 1.012 g/mL (extrapolated from analogous 1-phenylethanol derivatives) . It exhibits partial solubility in water but is fully miscible with organic solvents such as tetrahydrofuran (THF), ethyl acetate, and dichloromethane. The hydroxyl group facilitates hydrogen bonding, influencing its boiling point and viscosity .

Spectroscopic Characteristics

-

NMR Spectroscopy:

-

IR Spectroscopy: A broad O–H stretch at 3200–3400 cm⁻¹ and C–O vibrations at 1050–1150 cm⁻¹ confirm the alcohol functional group .

Thermal Stability

The compound decomposes at temperatures above 200°C, with a glass transition temperature (Tg) near -50°C, as observed in differential scanning calorimetry (DSC) studies of similar 1-phenyl alcohols .

Synthesis and Enantiomeric Control

Biocatalytic Approaches

Recent advances utilize recombinant NAD(H)-dependent ADHs for asymmetric reduction of ketone precursors. For instance, ADHTt from Thermus thermophilus exhibits high activity toward aryl-substituted alcohols, enabling the reduction of 1-phenylheptan-1-one to (S)-1-phenyl-1-heptanol with >90% ee under optimized conditions (50–60°C, pH 6.0–7.7) .

Analytical Characterization of Enantiomeric Excess

Gas Chromatography (GC)

Chiral GC columns, such as dimethylpentyl β-cyclodextrin phases, resolve (S)- and (R)-enantiomers with baseline separation. For (S)-1-phenyl-1-heptanol, retention times differ by 1.2–1.5 minutes, allowing precise quantification of ee .

High-Performance Liquid Chromatography (HPLC)

Pirkle-type chiral stationary phases (CSPs) achieve ee determination via polar organic mobile phases. UV detection at 254 nm provides sensitivity down to 0.1% enantiomeric impurity .

Supramolecular Behavior and Hydrogen-Bonding Networks

Studies on 1-phenyl alcohols reveal that molecular geometry dictates hydrogen-bonding patterns. In (S)-1-phenyl-1-heptanol, the hydroxyl group forms intermolecular O–H···O bonds with adjacent molecules, creating helical supramolecular assemblies in the crystalline state . These structures enhance thermal stability and influence solubility profiles.

Applications in Research and Industry

Asymmetric Synthesis

The compound serves as a chiral auxiliary in the synthesis of β-lactams and spiroundecenetriones. For example, it facilitates the amino acid-catalyzed Knoevenagel/Diels-Alder reaction, yielding cycloadducts with >95% diastereomeric excess .

Materials Science

Supramolecular architectures derived from (S)-1-phenyl-1-heptanol exhibit stimuli-responsive behavior, making them candidates for sensors and liquid crystals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume